Methyl 1-[(4-hydroxy-3-methoxyphenyl)methyl]pyrrolidine-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(4-hydroxy-3-methoxyphenyl)methyl]pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions, where a carboxylic acid is reacted with methanol in the presence of a catalyst such as sulfuric acid.
Attachment of the Phenyl Group: The phenyl group with hydroxy and methoxy substituents can be attached through nucleophilic substitution reactions, where a suitable phenyl halide is reacted with the pyrrolidine derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophilic Substitution Reagents: Sodium hydride, alkyl halides
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of various substituted pyrrolidine derivatives
Scientific Research Applications
Methyl 1-[(4-hydroxy-3-methoxyphenyl)methyl]pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-[(4-hydroxy-3-methoxyphenyl)methyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups on the phenyl ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylate
- Methyl 1-[(3-methoxyphenyl)methyl]pyrrolidine-2-carboxylate
- Methyl 1-[(4-methoxyphenyl)methyl]pyrrolidine-2-carboxylate
Uniqueness
Methyl 1-[(4-hydroxy-3-methoxyphenyl)methyl]pyrrolidine-2-carboxylate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can lead to distinct chemical reactivity and biological activity compared to similar compounds with only one of these substituents.
Properties
IUPAC Name |
methyl 1-[(4-hydroxy-3-methoxyphenyl)methyl]pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-18-13-8-10(5-6-12(13)16)9-15-7-3-4-11(15)14(17)19-2/h5-6,8,11,16H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFSASQICLVQSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCC2C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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